molecular formula C13H18O5 B1623119 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid CAS No. 213024-57-8

5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid

Cat. No.: B1623119
CAS No.: 213024-57-8
M. Wt: 254.28 g/mol
InChI Key: RHWJMSPTWIEGII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid typically involves the reaction of 4-hydroxymethyl-3-methoxyphenol with valeric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

5-[4-(hydroxymethyl)-3-methoxyphenoxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-17-12-8-11(6-5-10(12)9-14)18-7-3-2-4-13(15)16/h5-6,8,14H,2-4,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJMSPTWIEGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403368
Record name 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213024-57-8
Record name 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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